Cyclohexyl phenyl sulfide

Asymmetric electrosynthesis Chiral sulfoxides Poly(amino acid)-modified electrodes

Cyclohexyl phenyl sulfide (CAS 7570-92-5), also referred to as (cyclohexylsulfanyl)benzene or phenylcyclohexyl sulfide, is an aryl alkyl thioether with the molecular formula C12H16S and a molecular weight of 192.32 g/mol. The compound is typically a colorless to pale yellow liquid with a boiling point around 200 °C, insoluble in water but freely soluble in common organic solvents such as ether and chloroform.

Molecular Formula C12H16S
Molecular Weight 192.32 g/mol
Cat. No. B8789087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl phenyl sulfide
Molecular FormulaC12H16S
Molecular Weight192.32 g/mol
Structural Identifiers
SMILESC1CCC(CC1)SC2=CC=CC=C2
InChIInChI=1S/C12H16S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2
InChIKeyLWSWHXZQBIFYLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexyl Phenyl Sulfide: Physical Properties, Synthesis Routes, and Research Procurement Overview


Cyclohexyl phenyl sulfide (CAS 7570-92-5), also referred to as (cyclohexylsulfanyl)benzene or phenylcyclohexyl sulfide, is an aryl alkyl thioether with the molecular formula C12H16S and a molecular weight of 192.32 g/mol [1]. The compound is typically a colorless to pale yellow liquid with a boiling point around 200 °C, insoluble in water but freely soluble in common organic solvents such as ether and chloroform . Laboratory-scale synthesis is most commonly achieved via SN2 alkylation of a thiophenolate salt with a cyclohexyl halide, affording analytically pure product as a clear oil in approximately 77% yield after flash chromatographic purification . Its dual structural character—combining a conformationally flexible cyclohexyl ring with a π-conjugated phenyl ring bridged by a sulfur atom—makes it a versatile scaffold for asymmetric sulfoxidation studies and a recognized model compound for sulfur speciation in heavy petroleum fractions.

Why Thioanisole and Other Phenyl Alkyl Sulfides Cannot Replace Cyclohexyl Phenyl Sulfide in Key Research Applications


Within the phenyl alkyl sulfide family, structural variations in the alkyl substituent profoundly alter stereoelectronic properties, enantioselective oxidation outcomes, and thermal degradation pathways. Straight-chain alkyl congeners such as thioanisole (methyl phenyl sulfide) and n-butyl phenyl sulfide exhibit markedly different steric profiles and conformational rigidity compared to the secondary cyclohexyl group, leading to divergent enantioselectivity in both enzymatic and electrochemical sulfoxidation systems [1]. Moreover, the steric bulk and chair-flip dynamics of the cyclohexyl ring directly modulate the kinetic barriers for C–S bond cleavage under aquathermolysis conditions—a feature that simpler n-alkyl analogs cannot replicate—making cyclohexyl phenyl sulfide uniquely suited as a model compound for sulfur-containing heavy oil macromolecules [2]. These well-documented differences mean that generic substitution without quantitative verification of the specific assay endpoint risks invalidating comparative experimental conclusions.

Quantitative Differentiation Evidence for Cyclohexyl Phenyl Sulfide Relative to Its Closest Structural Analogs


Electrochemical Asymmetric Sulfoxidation: Enantiomeric Excess of Cyclohexyl Phenyl Sulfoxide vs. Phenyl Methyl Sulfoxide

In the seminal work by Komori and Nonaka (1983), electrochemical asymmetric oxidation of phenyl cyclohexyl sulfide (equivalent to cyclohexyl phenyl sulfide) on poly(L-valine)-coated platinum electrodes afforded phenyl cyclohexyl sulfoxide in 31% chemical yield and 54% enantiomeric excess (ee) [1]. Under analogous poly(L-valine) electrode conditions reported in the same study series, the simpler congener methyl phenyl sulfide (thioanisole) produced methyl phenyl sulfoxide with notably different stereochemical outcomes; the bulky cyclohexyl substituent provides a distinct steric environment at the prochiral sulfur center that alters the diastereomeric transition-state energies during electrochemical oxygen transfer [1]. This result positions cyclohexyl phenyl sulfide as a benchmark substrate for evaluating new chiral electrode materials and electrolytic asymmetric oxidation protocols.

Asymmetric electrosynthesis Chiral sulfoxides Poly(amino acid)-modified electrodes

Clay–Chelate-Catalyzed Heterogeneous Asymmetric Oxidation: Optical Purity of Cyclohexyl Phenyl Sulfoxide

Yamagishi (1986) demonstrated that cyclohexyl phenyl sulfide adsorbed on Δ-tris(1,10-phenanthroline)nickel(II)–montmorillonite undergoes oxidation by sodium metaperiodate in water at 25 °C to yield (S)-cyclohexyl phenyl sulfoxide with an optical purity of 78% [1]. When compared with other alkyl phenyl sulfides examined in the same study, the cyclohexyl-bearing substrate afforded one of the highest optical purities, illustrating how the cyclohexyl group's steric profile enhances chiral discrimination within the chiral clay interlayer [1]. This heterogeneous catalytic system offers the practical advantage of catalyst recyclability, contrasting with homogeneous enzymatic or electrochemical methods and providing a distinct procurement rationale for researchers focused on sustainable asymmetric oxidation.

Heterogeneous asymmetric catalysis Clay–chelate adducts Chiral sulfoxide synthesis

DFT-Computed C–S Bond Cleavage Kinetics: Catalytic Acceleration of Cyclohexyl Phenyl Sulfide Aquathermolysis by Transition-Metal Ions

In a 2020 ACS Omega study, Tverdov et al. employed density functional theory (B3LYP, ωB97X-D, M06-2X functionals) to compute the kinetic barriers for cyclohexyl phenyl sulfide (CPS) C–S bond cleavage under aquathermolysis conditions [1]. The uncatalyzed hydrolysis pathway exhibited a high energy barrier, whereas proton-catalyzed heterolysis of the C–S bond substantially lowered the kinetic barrier. Crucially, the introduction of transition-metal ions further reduced the barrier: Cu²⁺ outperformed H⁺ by 7 orders of magnitude in calculated rate constant, while Co²⁺ and Ni²⁺ provided 5–6 orders of magnitude enhancement, with the catalytic activity sequence established as Cu²⁺ ≫ Co²⁺ ≈ Ni²⁺ > Fe²⁺ [1]. In comparison, simpler thioethers such as thioanisole lack the secondary-alkyl architecture that models the tert-alkyl (secondary-alkyl) thiophenyl ether linkages present in asphaltenes and resins, making CPS the structurally more faithful surrogate for heavy oil sulfur speciation studies [1].

Aquathermolysis Heavy oil upgrading DFT kinetics C–S bond cleavage

Comprehensive Multinuclear NMR Characterization (¹H, ¹³C, ¹⁷O, ³³S) of Cyclohexyl Phenyl Sulfides and Their Oxidized Derivatives

Duddeck et al. (1986) reported the nearly complete assignment of ¹H and ¹³C NMR signals for cyclohexyl phenyl sulfide, its sulfoxide, and sulfone derivatives, alongside ¹⁷O and ³³S NMR chemical shift data [1]. This multinuclear dataset explicitly rationalized diastereotopic effects in cis-4-tert-butylcyclohexyl phenyl sulfoxide and identified an unusual paramagnetic γ-gauche effect on the ³³S nucleus in the corresponding sulfone [1]. For researchers performing structural verification of sulfur-containing cyclohexane derivatives, these assignments serve as a definitive reference standard. Analogous comprehensive multinuclear datasets are not available for many simpler alkyl phenyl sulfides (e.g., thioanisole), where only routine ¹H/¹³C data are commonly reported, making cyclohexyl phenyl sulfide the preferred reference compound for complete spectroscopic characterization.

Multinuclear NMR Structural elucidation Sulfur stereochemistry Conformational analysis

Steric Modulation of Peroxydisulfate Oxidation Rates: Cyclohexyl Phenyl Sulfide vs. Straight-Chain Alkyl Phenyl Sulfides

A systematic kinetic study of alkyl aryl sulfide oxidation by potassium peroxydisulfate in aqueous ethanol (Srinivasan et al., Can. J. Chem. 1978) established that the reaction rate is highly sensitive to steric congestion around the sulfur atom [1]. The study examined a homologous series of alkyl phenyl sulfides and demonstrated that increasing alkyl group bulk progressively retards the oxidation rate, consistent with a rate-determining electrophilic attack by the peroxydisulfate ion at the sulfide sulfur [1]. Although specific rate constants for cyclohexyl phenyl sulfide were not individually tabulated, the study's class-level inference—that the secondary cyclohexyl substituent introduces greater steric hindrance than primary n-alkyl groups (methyl, ethyl, n-propyl)—directly predicts that cyclohexyl phenyl sulfide will exhibit a slower oxidation rate compared to thioanisole under identical conditions. This steric differentiation is critical for researchers designing oxidation experiments where substrate consumption rates must be controlled or where over-oxidation to sulfone must be minimized.

Oxidation kinetics Steric effects Hammett correlation Peroxydisulfate

High-Value Research and Industrial Application Scenarios for Cyclohexyl Phenyl Sulfide


Calibrated Substrate for Electrochemical Asymmetric Sulfoxidation Method Development

Cyclohexyl phenyl sulfide serves as a well-characterized prochiral substrate for evaluating new chiral electrode materials and electrolytic asymmetric oxidation protocols. Its documented baseline performance—31% yield and 54% ee on poly(L-valine)-coated platinum electrodes [1]—provides a quantitative reference against which the performance of novel electrode coatings, mediators, or cell configurations can be benchmarked. The sterically demanding cyclohexyl group complements results obtained with the simpler thioanisole substrate, enabling a more comprehensive assessment of chiral induction scope.

Model Compound for DFT-Based Catalyst Screening in Heavy Oil Aquathermolysis

Owing to its secondary-alkyl thiophenyl architecture that faithfully mimics the thioether linkages in asphaltenes and resins, cyclohexyl phenyl sulfide is the preferred computational surrogate for ab initio screening of transition-metal catalysts for in-situ heavy oil upgrading [2]. The availability of published DFT-validated kinetic barriers and a quantitative catalyst activity ranking (Cu²⁺ ≫ Co²⁺ ≈ Ni²⁺ > Fe²⁺, with Cu²⁺ accelerating the rate constant by 7 orders of magnitude over H⁺) [2] allows new computational studies to be directly calibrated against this established benchmark, accelerating catalyst discovery workflows.

Heterogeneous Chiral Induction Studies Using Recyclable Clay-Based Catalysts

The demonstrated ability of Δ-tris(1,10-phenanthroline)nickel(II)–montmorillonite to oxidize cyclohexyl phenyl sulfide to (S)-cyclohexyl phenyl sulfoxide with 78% optical purity in aqueous media at ambient temperature [3] positions this substrate as a standard probe for investigating chiral induction mechanisms in layered inorganic materials. The heterogeneous nature of the catalyst enables straightforward recovery and reuse, making this system attractive for green chemistry applications where catalyst recyclability is essential.

Multinuclear NMR Reference Standard for Sulfur-Containing Cyclohexyl Derivatives

The complete assignment of ¹H, ¹³C, ¹⁷O, and ³³S NMR signals across three oxidation states (sulfide, sulfoxide, sulfone) [4] makes cyclohexyl phenyl sulfide an indispensable spectroscopic reference for laboratories engaged in the structural elucidation of sulfur-containing cyclohexane derivatives, including pharmaceutical intermediates and natural product analogs. No comparable multinuclear dataset exists for simpler alkyl phenyl sulfides, making this compound the definitive choice for comprehensive NMR benchmarking.

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